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molecular formula C13H19NO2 B3133559 Ethyl 3-[(2-phenylethyl)amino]propanoate CAS No. 3936-54-7

Ethyl 3-[(2-phenylethyl)amino]propanoate

Cat. No. B3133559
M. Wt: 221.29 g/mol
InChI Key: BWGWNMRMEDERRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683079B2

Procedure details

Phenylethyl amine (10 g) was dissolved in EtOH (50 ml) and then treated with acrylic acid ethyl ester (8.3 g) dropwise under argon at RT. The resulting mixture was allowed to stir over night and was evaporated and dried in vacuo. The residue (18.9 g) was used without further purification. Colorless liquid, MS (ESI): 222.3 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:10]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH3:11]>CCO>[CH2:10]([O:12][C:13](=[O:16])[CH2:14][CH2:15][NH:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)OC(C=C)=O

Conditions

Stirring
Type
CUSTOM
Details
to stir over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (18.9 g) was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCNCCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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